[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](4-iodophenyl)methanone
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Description
Scientific Research Applications
Antifungal and Antimicrobial Activities
- Antifungal Activity : Novel derivatives, including those with a structure similar to the specified compound, have shown promising antifungal activities. Compounds with chlorophenyl and fluorophenyl groups were particularly effective (Hong-Shui Lv et al., 2013).
- Antimicrobial Activity : Studies on molecules structurally related to the specified compound reveal significant antimicrobial properties, including both antibacterial and antifungal effects (C. Sivakumar et al., 2021; P. Ravula et al., 2016).
Structural and Synthesis Studies
- Synthesis and Structural Characterization : The synthesis of related compounds has been explored, demonstrating effective methods for creating such molecules. Structural characterization includes single crystal diffraction studies, which help in understanding the molecular configuration and properties (B. Kariuki et al., 2021).
Potential for CNS Depressant Activity
- CNS Depressant and Anticonvulsant Properties : Compounds with a similar structure have been investigated for their central nervous system depressant activities. Some have shown potential as anticonvulsants and possess a low order of acute toxicity (D. Butler et al., 1984).
Anticancer Applications
- Anticancer Potential : Certain derivatives structurally akin to the specified compound have been examined for their anticancer activity. These studies involve molecular docking and biological evaluations, revealing their potential in combating various cancer cell lines (Kanubhai D. Katariya et al., 2021; H. Hafez et al., 2016).
properties
IUPAC Name |
[4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]pyrazol-1-yl]-(4-iodophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23ClFIN2O/c1-2-3-20-4-17-27(29(33)18-20)21-5-7-23(8-6-21)30-28(22-9-13-25(32)14-10-22)19-35-36(30)31(37)24-11-15-26(34)16-12-24/h4-19H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVUKCVHRDRLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=C(C=NN3C(=O)C4=CC=C(C=C4)I)C5=CC=C(C=C5)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23ClFIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](4-iodophenyl)methanone |
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